molecular formula C14H24O3 B14513364 Cyclododecanecarboxylic acid, 2-oxo-, methyl ester CAS No. 62939-87-1

Cyclododecanecarboxylic acid, 2-oxo-, methyl ester

Cat. No.: B14513364
CAS No.: 62939-87-1
M. Wt: 240.34 g/mol
InChI Key: JYAJBMBGWKFMHJ-UHFFFAOYSA-N
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Description

Cyclododecanecarboxylic acid, 2-oxo-, methyl ester is an organic compound with the molecular formula C14H24O3 It is a derivative of cyclododecane, featuring a carboxylic acid ester functional group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecanecarboxylic acid, 2-oxo-, methyl ester can be synthesized through the esterification of cyclododecanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures high purity and efficiency in large-scale production.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Cyclododecanecarboxylic acid.

    Reduction: Cyclododecanecarboxylic acid, 2-hydroxy-, methyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclododecanecarboxylic acid, 2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclododecanecarboxylic acid, 2-oxo-, methyl ester involves its interaction with various molecular targets. The ester and ketone groups can participate in nucleophilic acyl substitution and reduction-oxidation reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Cyclododecanecarboxylic acid, 2-oxo-, methyl ester can be compared with other similar compounds such as:

    Cyclododecanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: A smaller ring structure with similar functional groups.

    Cyclohexanecarboxylic acid, 2-oxo-, methyl ester: A six-membered ring structure with similar functional groups.

Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties compared to smaller ring analogs. This larger ring size can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

62939-87-1

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 2-oxocyclododecane-1-carboxylate

InChI

InChI=1S/C14H24O3/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12H,2-11H2,1H3

InChI Key

JYAJBMBGWKFMHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCCCCCCCC1=O

Origin of Product

United States

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